molecular formula C9H16O4 B14735956 Butyl 2-acetoxypropanoate CAS No. 5422-69-5

Butyl 2-acetoxypropanoate

Cat. No.: B14735956
CAS No.: 5422-69-5
M. Wt: 188.22 g/mol
InChI Key: FRKISMRVEIRXFS-UHFFFAOYSA-N
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Description

Butyl 2-acetoxypropanoate is an organic compound with the molecular formula C9H16O4. It is an ester derived from butanol and 2-acetoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-acetoxypropanoate can be synthesized through the esterification of butanol with 2-acetoxypropanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-acetoxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield butanol and 2-acetoxypropanoic acid.

    Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of butanol and 2-hydroxypropanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanol and 2-acetoxypropanoic acid.

    Reduction: Butanol and 2-hydroxypropanoic acid.

    Transesterification: Different esters and alcohols depending on the reactants used.

Scientific Research Applications

Butyl 2-acetoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of butyl 2-acetoxypropanoate primarily involves its hydrolysis to butanol and 2-acetoxypropanoic acid. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the corresponding alcohol and acid.

Comparison with Similar Compounds

Butyl 2-acetoxypropanoate can be compared with other esters such as:

    Ethyl acetate: Similar in structure but derived from ethanol and acetic acid.

    Methyl butyrate: Another ester with a fruity odor, derived from methanol and butyric acid.

    Propyl acetate: Derived from propanol and acetic acid, used in fragrances and as a solvent.

Uniqueness

This compound is unique due to its specific combination of butanol and 2-acetoxypropanoic acid, which imparts distinct chemical properties and applications compared to other esters.

Properties

CAS No.

5422-69-5

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

butyl 2-acetyloxypropanoate

InChI

InChI=1S/C9H16O4/c1-4-5-6-12-9(11)7(2)13-8(3)10/h7H,4-6H2,1-3H3

InChI Key

FRKISMRVEIRXFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)C

Origin of Product

United States

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